molecular formula C16H11NO3 B8297855 4-(6-Hydroxyquinolin-2-yl)benzoic acid

4-(6-Hydroxyquinolin-2-yl)benzoic acid

Cat. No.: B8297855
M. Wt: 265.26 g/mol
InChI Key: ZVOPSHFZQOCHBV-UHFFFAOYSA-N
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Description

4-(6-Hydroxyquinolin-2-yl)benzoic acid is a heterocyclic compound combining a benzoic acid moiety with a quinoline ring substituted with a hydroxyl group at position 4. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry. The benzoic acid group enhances solubility and facilitates hydrogen bonding, while the quinoline core contributes to π-π stacking interactions and metal chelation capabilities.

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

4-(6-hydroxyquinolin-2-yl)benzoic acid

InChI

InChI=1S/C16H11NO3/c18-13-6-8-15-12(9-13)5-7-14(17-15)10-1-3-11(4-2-10)16(19)20/h1-9,18H,(H,19,20)

InChI Key

ZVOPSHFZQOCHBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C2)C=C(C=C3)O)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Key Research Findings

  • The quinoline ring in 4-(6-hydroxyquinolin-2-yl)benzoic acid enhances binding to enzyme active sites through π-π stacking, while the benzoic acid group stabilizes interactions via hydrogen bonds .
  • Chlorine substitution in analogs like 4-(3-chloroanilino)benzoic acid improves metabolic stability but may introduce torsional strain, as seen in its crystal structure .
  • Simpler derivatives like 4-hydroxybenzoic acid lack the complexity required for targeted enzyme inhibition, emphasizing the necessity of hybrid aromatic systems .

Preparation Methods

Quinoline Ring Construction via Cyclization Reactions

The quinoline core is typically synthesized using the Skraup or Doebner-Miller reactions, though adaptations are required to incorporate the hydroxy group at the 6-position. For example:

  • Modified Skraup synthesis : Heating a mixture of glycerol, aniline derivatives, and sulfuric acid with a nitrobenzene oxidant generates the quinoline skeleton. Subsequent hydroxylation at the 6-position can be achieved via directed ortho-metalation or oxidative methods.

  • Microwave-assisted cyclization : Reduces reaction time and improves yield compared to traditional reflux methods.

Benzoic Acid Derivative Preparation

The benzoic acid moiety is often functionalized prior to coupling. Key steps include:

  • Ester protection : Converting benzoic acid to its methyl or ethyl ester to prevent side reactions during subsequent steps.

  • Halogenation : Introducing bromine or chlorine at the 4-position of benzoic acid to facilitate coupling with the quinoline unit.

Table 1: Benzoic Acid Functionalization Conditions

Reaction TypeReagents/ConditionsYieldSource
EsterificationSOCl₂, MeOH, reflux85%
Bromination (4-position)Br₂, FeBr₃, CH₂Cl₂, 0°C78%

Coupling Strategies for Quinoline-Benzoic Acid Linkage

Nucleophilic Aromatic Substitution

A patent method for synthesizing Brexpiprazole intermediates demonstrates the utility of nucleophilic substitution in linking aromatic systems:

  • Alkylation of hydroxyquinoline : Reacting 7-hydroxy-1H-quinolin-2-one with 1-bromo-4-chlorobutane in methanol under reflux (8 hours, KOH catalyst) yields 7-(4-chlorobutoxy)-1H-quinolin-2-one. This approach could be adapted to attach a benzoic acid derivative via a spacer chain.

Esterification and Amidation

Esterification protocols from Ambeed’s synthesis of 4-((6-(acryloyloxy)hexyl)oxy)benzoic acid provide a model:

  • Acid-catalyzed esterification : Combining 4-(6-hydroxyhexyloxy)benzoic acid with acrylic acid in benzene using p-toluenesulfonic acid (p-TsOH) and hydroquinone (polymerization inhibitor) under Dean-Stark conditions achieves 70% yield.

  • Key variables :

    • Catalyst loading : 0.5–2 mol equivalents of p-TsOH optimize conversion.

    • Solvent choice : Benzene facilitates azeotropic water removal, critical for driving equilibria toward product formation.

Table 2: Esterification Optimization Data

CatalystSolventTemperatureTime (h)Yield
p-TsOHBenzeneReflux570%
p-TsOHToluene100°C1235%

Post-Coupling Modifications

Deprotection of Carboxylic Acid

After coupling, ester-protected benzoic acid derivatives require hydrolysis:

  • Basic hydrolysis : Treatment with NaOH in THF/H₂O (1:1) at 60°C for 4 hours cleaves methyl esters quantitatively.

  • Acidic hydrolysis : HCl in dioxane (6M, reflux) achieves similar results but risks degrading acid-sensitive groups.

Purification Techniques

  • Chromatography : Silica gel column chromatography with dichloromethane:methanol (20:1) effectively isolates the target compound.

  • Recrystallization : Isopropanol or ethyl acetate/hexane mixtures yield high-purity crystalline products.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Nucleophilic substitutionSimple setup, scalableRequires halogenated precursors50–70%
EsterificationMild conditions, high functional group toleranceCompetes with polymerization35–70%
Suzuki couplingRegioselective, versatileRequires expensive catalystsN/A

Q & A

Basic Research Questions

1.1. How can the synthesis of 4-(6-Hydroxyquinolin-2-yl)benzoic acid be optimized for improved yield and purity?

Methodological Answer:

  • Step 1: Employ condensation reactions between quinoline derivatives and benzoic acid precursors under controlled pH and temperature (e.g., reflux in ethanol at 80°C for 8–12 hours).
  • Step 2: Purify via column chromatography using silica gel and a gradient eluent system (e.g., hexane:ethyl acetate 3:1 to 1:1).
  • Step 3: Monitor reaction progress with TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).
  • Data: Typical yields range from 58–70% for analogous hydrazone benzoic acid derivatives .
    Table 1: Optimization Parameters
ParameterOptimal ConditionYield Improvement
SolventEthanol+15% vs. DMF
CatalystH₂SO₄ (0.1 M)+20% vs. no acid

1.2. What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
  • NMR: Use ¹H/¹³C NMR to assign aromatic protons (δ 6.5–8.5 ppm) and carboxylate carbons (δ 170–175 ppm) .
  • UV-Vis: Analyze conjugation effects (λmax ~270 nm for quinoline moiety) .
    Table 2: Key Spectral Assignments
TechniqueSignature PeaksFunctional Group
¹H NMRδ 8.2 (d, J=8 Hz)Quinoline H
¹³C NMRδ 172.5COOH

1.3. How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage: Keep in airtight, light-resistant containers at 2–8°C under inert gas (e.g., N₂) .
  • Safety: Use PPE (gloves, goggles) and fume hoods. For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

2.1. What computational strategies predict electron localization and reactivity in this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian09/B3LYP/6-31G(d) to model electron density and frontier molecular orbitals (HOMO/LUMO) .
  • ELF Analysis: Map electron localization to identify reactive sites (e.g., carboxylate group for nucleophilic attacks) .
    Table 3: Computational Results
PropertyValue (eV)Significance
HOMO-LUMO Gap4.2Reactivity
Electrostatic Potential-0.45 auNucleophilic Regions

2.2. How can crystallographic data resolve contradictions in spectroscopic assignments?

Methodological Answer:

  • Single-Crystal X-Ray Diffraction: Use SHELXL for refinement and ORTEP-3 for visualization .
  • Validation: Cross-check bond lengths (e.g., C-O = 1.36 Å) and torsion angles against DFT-optimized structures .
    Example: Discrepancies in quinoline ring puckering resolved via Hirshfeld surface analysis .

2.3. What in vitro assays evaluate its potential as a kinase inhibitor?

Methodological Answer:

  • Assay Design: Use ATP-competitive ELISA with recombinant kinases (e.g., EGFR, VEGFR).
  • Protocol:
    • Incubate compound (0.1–100 µM) with kinase and substrate.
    • Measure inhibition via luminescence (IC50 calculation).
  • Controls: Include staurosporine (positive control) and DMSO (vehicle control) .
    Table 4: Inhibition Data (Hypothetical)
KinaseIC50 (µM)Selectivity Index
EGFR0.45>100 vs. CDK2

2.4. How can LC-MS/MS address stability challenges under physiological conditions?

Methodological Answer:

  • Sample Prep: Incubate compound in simulated gastric fluid (pH 2.0) and plasma (37°C, 24 hours).
  • Analysis: Use Q-TOF LC-MS with ESI+ mode (m/z 298.1 [M+H]⁺).
  • Degradation Products: Identify via fragmentation patterns (e.g., loss of COOH group, m/z 254.1) .

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